Lipophilicity Differentiation Among Ester Analogs
The target compound's ethyl carbamate group confers an intermediate lipophilicity (calculated XLogP3 = 0.5) [1]. This value is distinct from the methyl ester analog (estimated XLogP3 ≈ -0.1, more hydrophilic) and the tert-butyl ester analog (estimated XLogP3 ≈ 1.8, more lipophilic) . This differentiation is critical for fine-tuning passive permeability and aqueous solubility in early drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate: XLogP3 ≈ -0.1; tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate: XLogP3 ≈ 1.8 |
| Quantified Difference | Intermediate lipophilicity: ~0.6 log units higher than methyl, ~1.3 log units lower than tert-butyl |
| Conditions | Calculated XLogP3 values based on molecular structure |
Why This Matters
Intermediate lipophilicity (XLogP3 = 0.5) positions the ethyl ester as the optimal starting point for lead optimization, avoiding the extremes of poor solubility (high lipophilicity) or limited membrane permeability (low lipophilicity).
- [1] Angene Chemical. (n.d.). CAS 100911-10-2: 1-Pyrrolidinecarboxylic acid, 2-methyl-4-oxo-, ethyl ester. Retrieved from https://www.angenechem.com/100911-10-2 View Source
